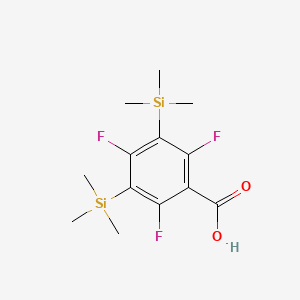
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid
Vue d'ensemble
Description
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a fluorinated benzoic acid derivative that is commonly used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
Polymer Synthesis
The research by Kricheldorf and Loehden (1995) discusses the use of silylated monomers, closely related to 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid, in the synthesis of hyperbranched poly(ester‐amide)s. These polymers demonstrate high molecular weights and the potential for various industrial applications due to their branching structure and chemical properties (Kricheldorf & Loehden, 1995).
Analytical Chemistry
In analytical chemistry, particularly in the determination of flavonoids and phenolic and benzoic acids in human plasma, a study by Zhang and Zuo (2004) utilized derivatives similar to 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid for GC-MS analysis. Their method involved derivatization of phenolic and benzoic compounds, demonstrating its utility in bioavailability and pharmacokinetic studies (Zhang & Zuo, 2004).
Coordination Chemistry
In the field of coordination chemistry, Westerhausen et al. (1994) explored reactions involving silylated compounds, akin to 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid, for the synthesis of lithium zincates. These zincates displayed unique properties, including insolubility in aliphatic or aromatic hydrocarbons and distinct coordination structures, as revealed by X-ray diffraction (Westerhausen et al., 1994).
Organic Synthesis
Reus et al. (2012) conducted a study on the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which are structurally similar to 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid. These compounds have applications in the creation of benzyne precursors, Lewis acid catalysts, and certain luminophores, highlighting their versatility in organic synthesis (Reus et al., 2012).
Electroluminescence
In the area of electroluminescence, Wang et al. (2008) synthesized copolyfluorenes containing silyl units, related to 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid. These copolymers showed potential in the development of materials with high glass transition temperatures and applications in optoelectronic devices (Wang et al., 2008).
Anti-Cancer Research
In the realm of oncology, Minagawa et al. (2004) studied a derivative of 2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid, namely 4-[3,5-bis(trimethylsilyl)benzamido] Benzoic acid (TAC-101), for its antiangiogenic and antitumor effects. TAC-101 showed potential in inhibiting angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor, highlighting its therapeutic potential (Minagawa et al., 2004).
Propriétés
IUPAC Name |
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3O2Si2/c1-19(2,3)11-8(14)7(13(17)18)9(15)12(10(11)16)20(4,5)6/h1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBAFHISVBEGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)C(=O)O)F)[Si](C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trifluoro-3,5-bis(trimethylsilyl)benzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



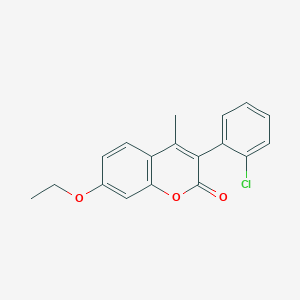
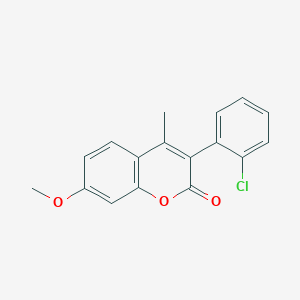
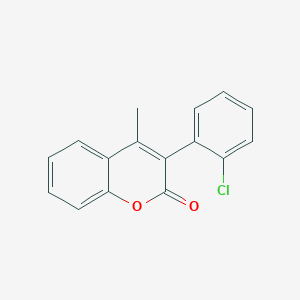
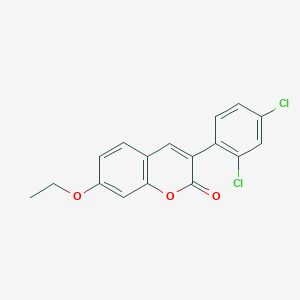
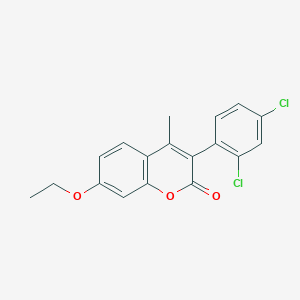
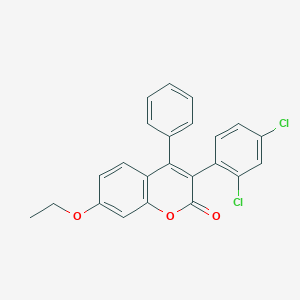


![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)
![N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3041253.png)
![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)
![2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041256.png)

![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)